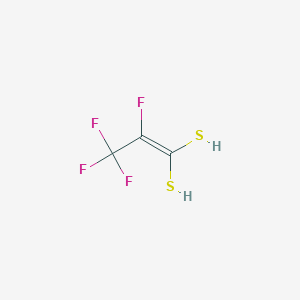

2,3,3,3-Tetrafluoroprop-1-ene-1,1-dithiol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

919515-71-2 |

|---|---|

Molecular Formula |

C3H2F4S2 |

Molecular Weight |

178.18 g/mol |

IUPAC Name |

2,3,3,3-tetrafluoroprop-1-ene-1,1-dithiol |

InChI |

InChI=1S/C3H2F4S2/c4-1(2(8)9)3(5,6)7/h8-9H |

InChI Key |

NQBLGQQFKGPOQD-UHFFFAOYSA-N |

Canonical SMILES |

C(=C(S)S)(C(F)(F)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2,3,3,3 Tetrafluoroprop 1 Ene 1,1 Dithiol and Analogous Fluorinated Dithiols

Strategies for Constructing the Perfluorinated Alkene Backbone

The formation of the C=C double bond bearing trifluoromethyl and geminal thiol groups is a critical step. Various methods for synthesizing fluorinated alkenes can be adapted for this purpose.

Halogenation and Dehydrohalogenation Routes to Fluoroalkenes

A common and industrially significant method for creating carbon-carbon double bonds is through dehydrohalogenation, which involves the removal of a hydrogen and a halogen atom from adjacent carbons. This strategy is a cornerstone in the synthesis of many unsaturated compounds, including fluorinated olefins.

For the synthesis of 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf), a key precursor, dehydrofluorination of 1,1,1,3,3-pentafluoropropane (HFC-245fa) over catalysts such as Ni-Cr2O3 has been demonstrated. researchgate.net Similarly, processes involving the dehydrohalogenation of compounds with the formula CF3CHFCH2X, where X is Cl or F, are also employed. google.com The reaction conditions, including temperature, pressure, and catalyst choice, are crucial in determining the efficiency and selectivity of the dehydrohalogenation process.

Table 1: Examples of Dehydrohalogenation Reactions for Fluoroalkene Synthesis

| Starting Material | Reagent/Catalyst | Product | Reference |

| 1,1,1,3,3-pentafluoropropane (HFC-245fa) | Ni-Cr2O3 | 2,3,3,3-tetrafluoropropene (HFO-1234yf) | researchgate.net |

| CF3CHFCH2X (X = Cl or F) | Base or Catalyst | 2,3,3,3-tetrafluoropropene (HFO-1234yf) | google.com |

| 1,1,1-trifluoro-2,3-dichloropropane | Fluorination and Dehydrohalogenation | 2,3,3,3-tetrafluoropropene (HFO-1234yf) | google.com |

Specific Fluorination Techniques for Olefinic Systems

Direct fluorination techniques offer another avenue to introduce fluorine atoms into an olefinic system. While elemental fluorine is highly reactive, more controlled and selective fluorinating agents have been developed. Gold-catalyzed hydrofluorination of alkynes has been shown to produce Z-vinyl fluorides with high stereoselectivity. researchgate.net This method's regioselectivity can be influenced by the presence of directing groups within the alkyne substrate.

Installation of Geminal Dithiol Moieties onto Fluoroalkenes

The introduction of the geminal dithiol group, >C(SH)₂, onto a carbon atom, particularly one involved in a double bond and adjacent to a trifluoromethyl group, is a significant synthetic hurdle.

Direct Synthetic Approaches to 1,1-Dithiols

The most common method for the synthesis of geminal dithiols involves the reaction of aldehydes or ketones with hydrogen sulfide (B99878). This reaction is often catalyzed by an acid or a base. For instance, 1,3-diphenylpropane-2,2-dithiol can be prepared by treating the corresponding ketone with hydrogen sulfide gas and hydrochloric acid. nih.gov

Given this, a plausible synthetic route to 2,3,3,3-Tetrafluoroprop-1-ene-1,1-dithiol could involve the initial conversion of the fluoroalkene into a corresponding aldehyde or ketone. This transformation would create the necessary carbonyl group to which the geminal dithiol can be installed.

Table 2: General Synthesis of Geminal Dithiols from Carbonyl Compounds

| Carbonyl Precursor | Reagents | Geminal Dithiol Product | Reference |

| Aldehyde (R-CHO) | H₂S, Acid/Base Catalyst | R-CH(SH)₂ | nih.gov |

| Ketone (R-CO-R') | H₂S, Acid/Base Catalyst | R-C(SH)₂-R' | nih.gov |

| 1,3-diphenylpropan-2-one | H₂S (g), HCl | 1,3-diphenylpropane-2,2-dithiol | nih.gov |

Multi-Component Reactions for Carbon-Sulfur Bond Formation

Multi-component reactions (MCRs), where multiple starting materials react in a single step to form a complex product, offer an efficient approach to building molecular complexity. While specific MCRs for the direct synthesis of unsaturated fluorinated dithiols are not well-documented, the principles of MCRs could be applied to develop novel synthetic routes. The reactivity of sulfur nucleophiles in various reaction types is a well-established area of organic chemistry. rsc.orgchempedia.info

Chemo- and Regioselectivity in the Synthesis of Unsaturated Fluorinated Dithiols

Controlling the chemo- and regioselectivity of reactions involving polyfunctional molecules like fluorinated alkenes is paramount. The presence of both a double bond and fluorine atoms significantly influences the reactivity of the molecule.

The electron-withdrawing nature of fluorine atoms makes the double bond in fluoroalkenes electron-deficient and thus susceptible to nucleophilic attack. The regioselectivity of such an attack is governed by the stability of the resulting carbanionic intermediate. According to Markovnikov's rule, in the addition of a protic acid to an unsymmetrical alkene, the proton adds to the carbon with more hydrogen atoms. Conversely, in nucleophilic additions to electron-deficient alkenes, the nucleophile will typically attack the carbon atom that can best stabilize the resulting negative charge. dalalinstitute.com

In the context of 2,3,3,3-tetrafluoropropene, a nucleophile would be expected to attack the C2 position due to the strong inductive effect of the adjacent trifluoromethyl group. This inherent reactivity would need to be carefully managed or overcome to achieve the desired addition at the C1 position for the synthesis of the target 1,1-dithiol. The use of directing groups or specific catalysts could potentially be employed to control the regioselectivity of nucleophilic additions to fluoroalkenes. researchgate.net

Chemical Reactivity and Transformation Pathways of 2,3,3,3 Tetrafluoroprop 1 Ene 1,1 Dithiol

Electrophilic and Nucleophilic Reactions of the Fluorinated Double Bond

The carbon-carbon double bond in 2,3,3,3-Tetrafluoroprop-1-ene-1,1-dithiol is expected to be the primary site for a variety of addition and substitution reactions. The presence of four electron-withdrawing fluorine atoms significantly polarizes the double bond, rendering it highly susceptible to nucleophilic attack.

Addition Reactions Across the Carbon-Carbon Double Bond

In contrast to typical non-fluorinated alkenes that readily undergo electrophilic addition, the double bond in this compound is deactivated towards electrophiles due to the electron-withdrawing nature of the fluorine substituents. nih.gov Instead, it is anticipated to be highly reactive towards nucleophiles. researchgate.netnih.gov The driving force for nucleophilic addition is the transfer of electron density from the nucleophile to the electron-poor C=C system. nih.gov

The addition of a generic nucleophile (Nu⁻) would likely proceed with initial attack on the carbon atom bearing the fluorine atom, followed by subsequent protonation or reaction with an electrophile to yield a saturated product. The regioselectivity of this addition would be governed by the electronic effects of the fluorine and dithiol groups.

Table 1: Predicted Reactivity of the C=C Double Bond with Various Reagents

| Reagent Type | Predicted Reactivity | Plausible Product Type |

| Strong Electrophiles (e.g., Br₂) | Low | Minimal to no reaction expected under standard conditions. |

| Strong Nucleophiles (e.g., R-Li, R-MgBr) | High | Saturated alkane with new C-C bond. |

| Soft Nucleophiles (e.g., Thiolates, Amines) | Moderate to High | Saturated product with new C-S or C-N bond. |

Nucleophilic Vinylic Substitution Mechanisms

A prominent reaction pathway for highly fluorinated alkenes is nucleophilic vinylic substitution, where a fluorine atom is displaced by a nucleophile. researchgate.net For this compound, this would involve the attack of a nucleophile on the double bond, followed by the elimination of a fluoride (B91410) ion. This addition-elimination mechanism is a common pathway for the functionalization of fluoroalkenes. acs.org The reaction would likely result in the substitution of the vinylic fluorine atom, leading to a new trifluoropropene derivative.

Transformations Involving the Thiol Groups

The two thiol (-SH) groups at the C1 position are expected to exhibit characteristic thiol reactivity, including oxidation and participation in "click" chemistry.

Oxidative Coupling to Form Disulfides

Thiols are readily oxidized to form disulfides. In the case of this compound, intramolecular oxidative coupling could potentially lead to the formation of a five-membered cyclic disulfide, a 1,2-dithiole (B8566573) derivative. Alternatively, under different conditions, intermolecular oxidation could result in the formation of polymeric materials linked by disulfide bonds. Common oxidizing agents for this transformation include iodine, hydrogen peroxide, or even atmospheric oxygen.

Thiol-Ene Click Chemistry Applications in Fluorinated Systems

The thiol-ene reaction is a robust and efficient method for forming carbon-sulfur bonds, often proceeding via a radical mechanism initiated by light or a radical initiator. wikipedia.org This reaction is characterized by high yields, stereoselectivity, and tolerance of a wide range of functional groups, earning it a place within the "click chemistry" paradigm. wikipedia.org

The thiol groups of this compound could react with various alkenes (enes) in a thiol-ene coupling. This would enable the tethering of the fluorinated moiety to other molecules, polymers, or surfaces. The high efficiency of the thiol-ene reaction makes it a plausible method for creating novel fluorinated materials and bioconjugates. wikipedia.orgnih.gov

Cycloaddition and Cyclization Reactions to Form Heterocyclic Systems

The combination of a reactive double bond and two thiol groups within the same molecule provides a template for the synthesis of various sulfur-containing heterocyclic compounds.

While typical Diels-Alder [4+2] cycloadditions are less likely due to the electron-deficient nature of the double bond, libretexts.org other types of cycloadditions, such as [3+2] dipolar cycloadditions, could be feasible. wikipedia.orgnih.gov In this type of reaction, a 1,3-dipole would react with the tetrafluoropropene moiety to form a five-membered ring. wikipedia.orgslideshare.net

Furthermore, intramolecular cyclization reactions are a strong possibility. For instance, deprotonation of the thiols to form a dithiolate could be followed by an intramolecular nucleophilic attack on the double bond, potentially leading to the formation of a five-membered sulfur-containing ring after the elimination of a fluoride ion. The synthesis of 3H-1,2-dithiole-3-thiones from related starting materials suggests that the formation of such sulfur heterocycles is a favorable process. nih.govmdpi.com

Radical Processes in the Chemistry of Fluorinated Dithiols

The chemistry of fluorinated dithiols, such as this compound, is significantly influenced by radical processes. The presence of both a carbon-carbon double bond and weak sulfur-hydrogen (S-H) bonds makes this class of compounds susceptible to a variety of radical-mediated transformations. These reactions are typically initiated by thermal or photochemical means, or through the use of radical initiators.

The fundamental step in the radical chemistry of dithiols is the homolytic cleavage of the S-H bond to generate a thiyl radical. dundee.ac.uk This process, known as homolysis, involves the equal distribution of the two electrons in the cleaved bond between the sulfur and hydrogen atoms, resulting in the formation of two radical species. youtube.comlibretexts.orgwikipedia.org The relatively low bond dissociation energy of the S-H bond facilitates this process. dundee.ac.uk

Once formed, the thiyl radical is a versatile intermediate that can participate in several reaction pathways. dundee.ac.ukmdpi.com A primary pathway involves the addition of the thiyl radical to the double bond of another molecule, a key step in thiol-ene "click" chemistry. mdpi.comwikipedia.org This reaction is highly efficient and proceeds via an anti-Markovnikov addition to yield a carbon-centered radical, which then propagates the chain by abstracting a hydrogen atom from another thiol molecule. wikipedia.org

In the specific case of this compound, the presence of the electron-withdrawing tetrafluoroethyl group is expected to influence the reactivity of the double bond towards radical addition. The chemistry of fluorinated radicals and their role in synthesis has been a subject of considerable interest, often driven by photoredox catalysis to enable selective bond formations under mild conditions. nih.gov

Intramolecular radical cyclizations are also a possibility, particularly if the thiol group can add to a suitably positioned unsaturated bond within the same molecule. mdpi.com The regioselectivity of such cyclizations, whether they proceed via an exo or endo pathway, is dependent on the stability of the resulting radical intermediate. mdpi.com

The subsequent subsections will delve into the specific radical reactions pertinent to fluorinated dithiols, drawing upon established principles of radical chemistry and the known reactivity of similar fluorinated and sulfur-containing compounds.

The initiation of radical reactions involving fluorinated dithiols can be achieved through various methods, each with its own set of conditions and efficiencies. The choice of initiation method often dictates the subsequent reaction pathway and product distribution.

| Initiation Method | Description | Typical Conditions |

| Thermal Initiation | Utilizes heat to induce homolytic cleavage of weak bonds, such as the S-H bond in thiols or the decomposition of a radical initiator. | High temperatures (e.g., boiling in a solvent like cyclohexane). mdpi.com |

| Photochemical Initiation | Employs UV light to excite molecules and cause bond cleavage, generating radicals. wikipedia.org | UV irradiation, often in the presence of a photosensitizer. dundee.ac.uknih.gov |

| Radical Initiators | Involves the use of compounds that readily decompose into radicals, which then initiate the desired reaction chain. A common example is azobisisobutyronitrile (AIBN). | Moderate temperatures (e.g., 50-80 °C for AIBN). nih.gov |

| Photoredox Catalysis | A more modern approach that uses a photocatalyst to generate radicals under visible light irradiation, allowing for milder reaction conditions. nih.gov | Visible light, photocatalyst (e.g., iridium or ruthenium complexes), room temperature. nih.gov |

This table provides a summary of common methods for initiating radical reactions in the context of thiol chemistry.

The thiol-ene reaction is a prominent radical-mediated process where a thiol adds across a carbon-carbon double bond. wikipedia.org This reaction is known for its high efficiency, stereoselectivity, and tolerance of a wide range of functional groups, classifying it as a "click" reaction. mdpi.comwikipedia.org The process is a radical chain reaction involving the following key steps:

Initiation: Formation of a thiyl radical (RS•) from the thiol (RSH) through photolysis, thermolysis, or a radical initiator. dundee.ac.ukwikipedia.org

Propagation:

The thiyl radical adds to the alkene in an anti-Markovnikov fashion to form a carbon-centered radical. wikipedia.org

This carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, generating the thioether product and a new thiyl radical, which continues the chain. wikipedia.org

For this compound, the thiol-ene reaction would lead to the formation of a thioether. The electron-rich nature of the double bond, influenced by the fluorine atoms, can affect the rate and selectivity of the thiyl radical addition. nih.gov

| Reactant 1 | Reactant 2 | Product Structure (Illustrative) | Reaction Type |

| This compound | Alkene (e.g., Styrene) | Thioether adduct | Intermolecular Thiol-Ene |

| - | - | Cyclic Thioether | Intramolecular Thiol-Ene |

This table illustrates the potential products from thiol-ene reactions involving the subject dithiol.

Intramolecular radical reactions can lead to the formation of cyclic structures. In the context of a molecule like this compound, if a second reactive site were present in an appropriate position, the initially formed thiyl radical could undergo an intramolecular addition to the double bond. mdpi.com

The regioselectivity of such cyclizations is governed by Baldwin's rules, which favor the formation of smaller rings through exo cyclization pathways. mdpi.com However, the substitution pattern on the alkene and the stability of the resulting radical can lead to the formation of the thermodynamically favored endo product. mdpi.com For instance, studies on the radical cyclization of 3-butenethiol have shown a preference for the 5-endo product. mdpi.com

The presence of the CF3 group in this compound would likely influence the stability of the potential radical intermediates, thereby directing the regiochemical outcome of any potential cyclization.

| Cyclization Mode | Ring Size Formed | Kinetic vs. Thermodynamic Control |

| exo-trig | n | Generally kinetically favored |

| endo-trig | n+1 | Can be thermodynamically favored |

This table outlines the general principles governing the regioselectivity of intramolecular radical cyclizations.

Advanced Spectroscopic and Diffraction Based Characterization

Vibrational Spectroscopy for Molecular Structure and Conformational Analysis (e.g., IR, Raman)

There is no published Infrared (IR) or Raman spectroscopic data for 2,3,3,3-Tetrafluoroprop-1-ene-1,1-dithiol. Vibrational analysis of related tetrafluoropropene isomers has been conducted to understand their conformational properties and fundamental vibrational modes. researchgate.netnih.gov For the title compound, one would expect to observe characteristic stretching frequencies for the S-H bonds of the dithiol group, typically in the range of 2550-2600 cm⁻¹, and the C=C double bond stretch, among others. However, without experimental spectra, a detailed assignment is not possible.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific NMR data for this compound are not available in the reviewed literature. The analysis of such a compound would be complex due to the presence of multiple NMR-active nuclei (¹H, ¹³C, and ¹⁹F) and the potential for extensive spin-spin coupling.

No experimental or calculated chemical shifts or coupling constants for this compound have been reported. For a hypothetical analysis:

¹H NMR: One would expect to see signals for the vinylic proton and the two thiol protons. The vinylic proton's chemical shift would be influenced by the adjacent fluorine and dithiol groups. The thiol protons would likely appear as broad singlets, unless coupling to other nuclei is resolved.

¹³C NMR: Three distinct carbon signals would be anticipated. The presence of C-F coupling would lead to splitting of the signals for the carbons in the C=CF₂ and CF₃ groups, with coupling constants providing structural information. rsc.orgresearchgate.net

¹⁹F NMR: Two distinct fluorine environments are present: the CF₃ group and the vinylic fluorine. This would result in two main signals in the ¹⁹F NMR spectrum. The chemical shifts are highly sensitive to the electronic environment, and F-F and H-F coupling would result in complex splitting patterns. wikipedia.orgnih.govhuji.ac.il

A data table for these values cannot be generated due to the absence of published research.

Multi-dimensional NMR techniques such as COSY, HSQC, and HMBC would be essential for unambiguously assigning the ¹H, ¹³C, and ¹⁹F signals and elucidating the coupling network within the molecule. However, no such studies have been published for this compound.

X-ray Crystallography for Solid-State Structural Elucidation

There are no published single-crystal X-ray diffraction studies for this compound. Consequently, information regarding its solid-state conformation, bond lengths, bond angles, and intermolecular interactions is unavailable. In contrast, the crystal structures of related tetrafluoropropenes have been determined, revealing details about their molecular packing and intermolecular C-H···F contacts. researchgate.netnih.govresearchgate.net

A data table of crystallographic parameters cannot be provided.

Gas-Phase Electron Diffraction and Microwave Spectroscopy for Conformational Studies

Gas-phase electron diffraction (GED) and microwave spectroscopy are powerful techniques for determining the precise geometric structure and conformational preferences of molecules in the gas phase. While these methods have been applied to study the structures of HFO-1234yf and HFO-1234ze, no such investigations have been reported for this compound. researchgate.netnih.govnsf.gov These studies would be crucial for understanding the rotational barrier of the CF₃ group and the conformational orientation of the dithiol groups.

Mass Spectrometry for Fragmentation Pattern and Isotopic Distribution Analysis

No mass spectrometry data, including fragmentation patterns or isotopic distribution analysis, has been published for this compound. Analysis by mass spectrometry would be expected to show a molecular ion peak corresponding to its molecular weight (C₃H₂F₄S₂), and fragmentation would likely involve the loss of SH, CF₃, or other small neutral fragments. nih.govuab.edu The isotopic pattern would be influenced by the natural abundance of ³⁴S. Without experimental data, a table of fragments and their relative abundances cannot be created.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a complex structure like 2,3,3,3-tetrafluoroprop-1-ene-1,1-dithiol, these methods can elucidate the influence of the electron-withdrawing trifluoromethyl group and the electron-donating dithiol group on the electronic environment of the fluorinated double bond.

Density Functional Theory (DFT) is a widely used method for predicting the properties of molecular systems. ntnu.no For fluorinated propenes like HFO-1234yf, DFT methods, particularly those including hybrid functionals like B3LYP and M06-2X, have been successfully used to calculate ground state geometries, reaction energies, and activation barriers. nih.govresearchgate.net For instance, studies on HFO-1234yf have employed the M06-2X functional with the 6-311++G(d,p) basis set to analyze its oxidation pathways. nih.gov It is anticipated that similar levels of theory would be appropriate for investigating the ground state properties of this compound. The introduction of two thiol groups is expected to significantly alter the molecule's frontier molecular orbitals (HOMO and LUMO) compared to HFO-1234yf, likely raising the energy of the HOMO and lowering the HOMO-LUMO gap, which has implications for its reactivity.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of accuracy by more explicitly accounting for electron correlation, which is crucial for systems with complex electronic features like multiple bonds and lone pairs. ststephens.net.inresearchgate.netreddit.com While computationally more demanding, methods like CCSD(T) are considered the "gold standard" for energy calculations. reddit.com In studies of HFO-1234yf, CCSD(T) single-point energy calculations have been used to refine energies obtained from DFT optimizations, providing more accurate potential energy surfaces for reaction mechanisms. researchgate.net For this compound, a combination of DFT for geometry optimization and CCSD(T) for single-point energy calculations would provide a reliable prediction of its ground state properties, including its stability and electronic structure.

Table 1: Comparison of Theoretical Methods for Ground State Property Calculations

| Method | Description | Common Application for Analogues | Anticipated Suitability for Target Compound |

|---|---|---|---|

| DFT (e.g., B3LYP, M06-2X) | Balances computational cost and accuracy by approximating the exchange-correlation energy. | Geometry optimization, frequency calculations, and reaction pathway analysis of HFO-1234yf. nih.govresearchgate.net | High suitability for initial geometry optimizations and exploring potential energy surfaces. |

| MP2 | A second-order perturbation theory correction to the Hartree-Fock method. | Often used for systems where DFT may not be sufficient, provides a good starting point for higher-level calculations. | Suitable for geometry and frequency calculations, offering an improvement over standard DFT. |

| CCSD(T) | A high-accuracy coupled-cluster method including single, double, and perturbative triple excitations. | Used for high-accuracy single-point energy calculations on optimized geometries of HFO-1234yf to refine reaction barriers. researchgate.net | "Gold standard" for accurate energy predictions, ideal for calibrating DFT results. |

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. For this compound, key spectroscopic features can be anticipated by analogy with HFO-1234yf and other organosulfur compounds.

Vibrational Spectroscopy (IR and Raman): Calculations of the vibrational spectra of HFO-1234yf have been performed using methods like PBE0/cc-pVTZ and compared with experimental data. nih.govznaturforsch.com These studies show that the C=C stretching frequency and various C-F stretching modes are prominent features. For this compound, DFT calculations would be expected to predict:

A C=C stretching vibration, likely shifted compared to HFO-1234yf due to conjugation with the dithiol group.

Characteristic S-H stretching vibrations, typically in the range of 2550-2600 cm⁻¹.

C-S stretching vibrations.

The complex series of C-F stretching and bending modes characteristic of the trifluoromethyl group.

NMR Spectroscopy: Predicting NMR chemical shifts is a powerful application of quantum chemistry. For fluorinated compounds, ¹⁹F NMR is particularly informative. While direct data is absent for the target molecule, studies of fluorinated thiols and related structures suggest that the chemical environment significantly influences the ¹⁹F chemical shifts. researchgate.net Theoretical calculations would be crucial to predict the ¹⁹F, ¹³C, and ¹H NMR spectra, helping to distinguish between potential isomers and providing insight into the electronic effects of the substituents.

Potential Energy Surface Mapping and Conformational Isomerism

The presence of single bonds in this compound, specifically the C-C single bond and the C-S bonds, allows for conformational isomerism. The rotation around the C-C bond will be a key determinant of the molecule's shape, influenced by the bulky CF₃ group and the dithiol moiety.

A scan of the potential energy surface (PES) for the rotation of the trifluoromethyl group in HFO-1234yf has been performed, showing a relatively low barrier to rotation. researchgate.net For this compound, the PES would be more complex due to the additional rotational degrees of freedom of the two S-H groups. Computational studies on gem-dithiols have identified several stable rotamers based on the orientation of the thiol groups. researchgate.net It is expected that the most stable conformer of this compound would seek to minimize steric hindrance between the large CF₃ group and the SH groups, as well as optimize any potential intramolecular hydrogen bonding between the thiol hydrogen and the fluorine on the double bond. Mapping the PES using DFT would identify the global minimum energy structure and the energy barriers between different conformers.

Mechanistic Insights into Chemical Reactions via Computational Modeling

Computational modeling provides a powerful tool to understand the reaction mechanisms of complex molecules. For this compound, several types of reactions can be envisaged, and their mechanisms can be modeled.

Drawing from extensive research on HFO-1234yf, we can infer potential reaction pathways. The atmospheric oxidation of HFO-1234yf initiated by radicals like OH, Cl, O₃, and NO₃ has been thoroughly investigated using DFT and higher-level methods. nih.govresearchgate.net These studies show that the reaction typically proceeds via addition to the C=C double bond. For this compound, the dithiol group introduces new reactive sites. Potential reactions could include:

Electrophilic addition to the double bond: The electron-rich nature of the dithiol group may enhance the nucleophilicity of the double bond compared to HFO-1234yf.

Oxidation of the thiol groups: Thiols are readily oxidized to form disulfides and other sulfur oxides. Computational modeling could predict the feasibility of these oxidation pathways.

Deprotonation of the acidic thiol protons: The acidity of the thiol protons will be influenced by the electron-withdrawing fluorinated backbone.

A kinetic model for the combustion of HFO-1234yf has been developed, involving a complex network of 909 reactions. nih.govnist.govnist.gov While the combustion of a sulfur-containing analogue would be different, this work highlights the complexity of the reaction mechanisms that can be unraveled through computational modeling.

Theoretical Frameworks for Structure-Property Relationships in Fluorinated Organosulfur Compounds

Structure-property relationships (SPRs) are essential for designing molecules with desired characteristics. For fluorinated organosulfur compounds, these relationships are governed by the interplay of the highly electronegative fluorine atoms and the versatile sulfur atom.

The inclusion of fluorine in organic molecules is known to have predictable effects on properties like acidity, lipophilicity, and metabolic stability. nih.gov For example, the presence of the CF₃ group in this compound is expected to increase the acidity of the thiol protons compared to a non-fluorinated analogue.

Theoretical frameworks for SPRs in fluorinated thiols have been explored, particularly in the context of materials science and medicinal chemistry. researchgate.netusm.edunih.gov These studies often use computational descriptors (e.g., molecular electrostatic potential, orbital energies) to correlate structure with function. For instance, the ability of fluorinated thiolates to participate in specific intermolecular interactions like π-stacking has been analyzed theoretically. rsc.org For this compound, a theoretical approach would involve calculating key molecular descriptors and correlating them with expected properties, providing a predictive tool for its behavior in various applications.

Table 2: Key Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2,3,3,3-Tetrafluoropropene (B1223342) (HFO-1234yf) |

| 1,1,1,2-Tetrafluoroethane (R-134a) |

Coordination Chemistry of 2,3,3,3 Tetrafluoroprop 1 Ene 1,1 Dithiol As a Ligand

Synthesis and Structural Characterization of Metal Complexes with Dithiol Ligands

The synthesis of metal dithiolene complexes typically involves the reaction of a metal salt with a source of the dithiolate ligand. While specific synthetic procedures for 2,3,3,3-tetrafluoroprop-1-ene-1,1-dithiol complexes are not documented, general methods for preparing similar complexes can be considered. For instance, the synthesis of nickel(II) complexes with the biphenyl-2,2'-dithiolate ligand has been achieved by reacting Na2L (where L is the dithiolate ligand) with [NiCl4]2-. nih.gov Similarly, mixed ligand complexes of Ni(II) with 1,1-dicyanoethylene-2,2-dithiolate and various nitrogen donors have been isolated and characterized. researchgate.net Another common route involves the use of protected ene-1,2-dithiolates which react with metal halides. researchgate.net

The structural characterization of metal dithiolene complexes is crucial for understanding their properties. X-ray crystallography is the definitive method for determining the solid-state structure. These studies often reveal square planar or distorted square planar geometries for four-coordinate complexes of metals like Ni(II), Pd(II), and Pt(II). nih.govnih.gov For example, the crystal structures of [Ni(L1)PPh3] and [Ni(L1)Py] (where H2L1 is a dithiocarbazate ligand derived from 1,1,1-trifluoro-2,4-pentanedione) show the nickel atom in a square planar environment. nih.govfrontiersin.org Tris(dithiolene) complexes, on the other hand, were the first examples of trigonal prismatic geometry in coordination chemistry. wikipedia.org

The structural parameters, such as bond lengths and angles, provide insights into the electronic structure of the complexes. The C-C and C-S bond lengths within the dithiolene ligand can indicate the degree of delocalization and the formal oxidation state of the metal and the ligand. wikipedia.org

Table 1: Representative Structural Data for Metal Dithiolene Complexes Interactive data table. Users can sort and filter the data.

| Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Reference |

| [Ni(L1)PPh3] | Ni(II) | Square Planar | Ni-S: 2.128(3), Ni-O: 1.845(6), Ni-N: 1.866(5) | frontiersin.org |

| [NiL2]2- | Ni(II) | Square Planar | - | nih.gov |

| [Ni2L3]2- | Ni(II) | Square Planar | - | nih.gov |

| Mo(S2C2Ph2)3 | Mo(VI) | Trigonal Prismatic | - | wikipedia.org |

Dithiolate Ligand Coordination Modes and Metal Ion Interactions

Dithiolate ligands are known for their versatility in coordinating to metal ions. The most common coordination mode is as a bidentate ligand, forming a five-membered chelate ring with the metal center. nih.gov This is the expected coordination mode for 2,3,3,3-tetrafluoroprop-1-ene-1,1-dithiolate.

However, dithiolate ligands can also act as bridging ligands, connecting two or more metal centers. This can lead to the formation of dinuclear, polynuclear, or coordination polymer structures. nih.gov For example, in the complex [Ni2L3]2-, the dithiolate ligand bridges two nickel centers. nih.gov The nature of the substituents on the dithiolene backbone can influence the tendency to form bridged structures.

The interaction between the metal ion and the dithiolate ligand is characterized by significant covalency. The sulfur atoms of the ligand have soft donor properties, leading to strong interactions with soft metal ions like Ni(II), Pd(II), Pt(II), and Cu(I). The presence of electron-withdrawing groups, such as the trifluoromethyl group in this compound, is expected to influence the electronic properties of the ligand and, consequently, the nature of the metal-ligand bond. Fluorinated ligands can enhance the acceptor properties of the dithiolene, which can affect the redox potentials and electronic spectra of the complexes. nih.gov

Electronic and Spectroscopic Properties of Novel Coordination Compounds

Metal dithiolene complexes often exhibit unique electronic and spectroscopic properties due to the non-innocent nature of the dithiolene ligand. This means that the ligand itself can be redox-active, and the frontier molecular orbitals often have significant contributions from both the metal and the ligand. researchgate.net This leads to intense electronic transitions, particularly in the near-infrared (NIR) region, making them interesting for applications as dyes. dalalinstitute.com

Spectroscopic techniques such as UV-Vis-NIR, IR, and NMR spectroscopy are essential for characterizing these complexes. Infrared spectroscopy can provide information about the C=C and C-S stretching frequencies, which are indicative of the ligand's bonding and coordination. mdpi.com NMR spectroscopy, particularly for diamagnetic complexes, can give detailed information about the structure in solution. nih.gov

Table 2: Illustrative Electronic Absorption Data for Metal Dithiolene Complexes Interactive data table. Users can sort and filter the data.

| Complex Type | Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Ni(II) dithiolene | d-d | 600-800 | < 1,000 |

| Ni(II) dithiolene | LMCT | 400-600 | > 5,000 |

| Pt(II) dithiolene | MLCT | 700-1000 | > 10,000 |

Exploration of Metal-Dithiolate Complexes in Catalysis

Metal-dithiolate complexes have shown promise in various catalytic applications. Their ability to undergo reversible redox reactions and to activate small molecules makes them suitable for a range of catalytic transformations. researchgate.net For example, certain nickel dithiolene complexes have been investigated as catalysts for the hydrogen evolution reaction (HER). rsc.org

The catalytic activity of these complexes can be tuned by modifying the ligand structure. The introduction of fluorine atoms, as in the case of this compound, could significantly impact the catalytic performance. The strong electron-withdrawing nature of the trifluoromethyl group can alter the electron density at the metal center, which in turn can affect substrate binding and activation. nih.gov

While no specific catalytic applications of this compound complexes have been reported, the broader class of fluorinated dithiolene complexes represents a promising area for the development of new and efficient catalysts. Further research into the synthesis and reactivity of such complexes is warranted to explore their full potential in catalysis.

Applications As Building Blocks in Advanced Materials Science

Precursor in the Synthesis of Fluorinated Polymers and Copolymers

The presence of the tetrafluoropropene moiety makes 2,3,3,3-tetrafluoroprop-1-ene-1,1-dithiol a valuable monomer for the creation of fluorinated polymers and copolymers. Fluoropolymers are a class of materials known for their exceptional properties, including high thermal stability, chemical inertness, low surface energy, and hydrophobicity. taylorfrancis.com The incorporation of fluorine atoms into a polymer backbone can significantly enhance these characteristics. mdpi.com

While specific polymerization of this compound is not extensively documented in publicly available literature, its structural similarity to other fluorinated alkenes, such as 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf), suggests its potential in similar polymerization processes. google.com The dithiol functionality offers a route to creating polymers with unique architectures, such as poly(thioether)s, through step-growth polymerization with suitable comonomers like dienes or diisocyanates. The combination of a fluorinated segment and a sulfur-containing backbone is anticipated to yield polymers with a unique combination of properties, including high refractive index and good thermal stability.

Research into the synthesis of fluorinated polymers often involves the use of dithiol building blocks in conjunction with fluorinated compounds. For instance, the reaction of dithiols with pentafluorobenzyl bromide has been shown to produce fluorinated poly(aryl thioether)s via a combination of para-fluoro-thiol click and thiol-bromo substitution reactions. warwick.ac.uk This highlights a potential pathway for incorporating this compound into polymeric structures.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Reactant(s) | Resulting Polymer Type | Potential Properties |

| Thiol-ene Polymerization | Di-ene or multi-ene compounds | Crosslinked Poly(thioether) | High thermal stability, chemical resistance, tunable mechanical properties. |

| Polyaddition | Diisocyanates | Poly(thiourethane) | Enhanced thermal stability and chemical resistance compared to non-fluorinated analogues. |

| Step-growth polymerization | Dihaloalkanes or dihaloarenes | Poly(thioether) | High refractive index, good thermal stability. |

This table presents potential reactions based on the known reactivity of thiol and fluorinated alkene functional groups.

Integration into Crosslinked Networks and Thermosets

The dithiol functionality of this compound makes it an excellent candidate for creating crosslinked polymer networks and thermosets. Thiol-ene "click" chemistry, a highly efficient and often photochemically initiated reaction between a thiol and an alkene, provides a versatile method for forming such networks. researcher.life In this context, the geminal dithiol groups of the molecule can react with multifunctional ene compounds to form a robust, three-dimensional polymer network.

The resulting crosslinked materials would benefit from the incorporation of fluorine, exhibiting properties such as low surface energy, hydrophobicity, and enhanced thermal and chemical stability. The density of crosslinking, and thus the mechanical properties of the resulting thermoset, can be controlled by the stoichiometry of the thiol and ene functional groups.

Furthermore, the dithiol can participate in oxidative coupling to form disulfide bonds, which can act as crosslinks. This process can be used to create disulfide-crosslinked gels from compounds containing multiple thiol groups. googleapis.com The reversibility of disulfide bonds under specific redox conditions could also be exploited to create dynamic or self-healing materials.

Table 2: Potential Crosslinking Strategies for this compound

| Crosslinking Method | Co-reactant/Condition | Type of Linkage | Potential Material Properties |

| Thiol-ene Chemistry | Multi-functional ene compounds (e.g., diallyl ethers) under UV irradiation or with a radical initiator | Thioether | High crosslink density, good mechanical strength, thermal stability. |

| Oxidative Coupling | Oxidizing agent (e.g., air, hydrogen peroxide) | Disulfide | Reversible crosslinks, potential for self-healing or responsive materials. |

| Reaction with Epoxides | Di-epoxide compounds | β-hydroxy thioether | Thermally stable, chemically resistant networks. |

This table outlines potential crosslinking strategies based on the established chemistry of dithiols.

Role in Surface Modification and Coating Technologies

The unique properties of fluorinated compounds, such as low surface energy and oleophobicity, make them highly desirable for surface modification and the development of advanced coatings. This compound can be utilized to impart these characteristics to various substrates. The thiol groups can readily react with surfaces such as gold, silver, and other metals, as well as with polymers functionalized with appropriate reactive groups.

For instance, the thiol groups can form strong covalent bonds with metal surfaces, creating self-assembled monolayers (SAMs) that alter the surface properties of the substrate. Such modifications can be used to create hydrophobic and oleophobic surfaces, reduce friction, and prevent biofouling.

In the context of polymer coatings, this compound can be incorporated into coating formulations. For example, it can be used as a crosslinker in thiol-ene based coatings or as a monomer in the synthesis of fluorinated polymers that are then applied as coatings. Patents related to polymers formed from 2,3,3,3-tetrafluoropropene (a closely related compound) describe their use in applications such as sealants, gaskets, and coatings, suggesting similar potential for polymers derived from the dithiol analogue. google.com

Design and Synthesis of Functional Materials with Tunable Properties

The dual functionality of this compound provides a powerful tool for the design and synthesis of functional materials with properties that can be precisely tuned. The ability to participate in both polymerization and crosslinking reactions allows for the creation of a wide range of material architectures, from linear polymers to complex networks.

By carefully selecting co-monomers and reaction conditions, the properties of the resulting materials can be tailored. For example, in the synthesis of copolymers, the ratio of the fluorinated dithiol monomer to other monomers can be adjusted to control the fluorine content and, consequently, properties like refractive index, surface energy, and chemical resistance. warwick.ac.uk

In the formation of crosslinked networks, the choice of the multi-ene comonomer and the stoichiometry of the thiol-ene reaction can be used to control the crosslink density, which in turn dictates the mechanical properties, swelling behavior, and thermal stability of the material. This tunability is crucial for designing materials for specific high-performance applications, such as in optics, electronics, and biomedical devices. The combination of fluorine chemistry with the versatility of thiol reactions opens up a vast design space for novel functional materials. researchgate.net

Emerging Trends and Future Research Directions

Development of Sustainable Synthetic Methodologies for Fluorinated Dithiols

The production of organofluorine compounds has traditionally relied on methods that can be hazardous and environmentally taxing. societechimiquedefrance.frnumberanalytics.com A significant future trend is the development of green and sustainable synthetic routes. For a compound like 2,3,3,3-Tetrafluoroprop-1-ene-1,1-dithiol, this involves moving away from harsh fluorinating agents and embracing more benign techniques.

Future research will likely focus on:

Catalytic Methods: The use of catalysts can dramatically reduce the quantity of reagents needed, thereby minimizing waste and improving atom economy. numberanalytics.com Research into selective catalytic systems for the synthesis of fluorinated dithiols is a promising avenue.

Electrochemical and Photochemical Synthesis: These methods offer energy-efficient and less wasteful alternatives to conventional chemical routes. numberanalytics.comnumberanalytics.com Photochemical fluorination, which uses light to initiate reactions, can proceed under mild conditions and with high selectivity, making it suitable for complex molecules. numberanalytics.com Similarly, photocatalytic hydrothiolation of gem-difluoroalkenes represents a viable pathway to related structures. researchgate.net

Flow Chemistry: Continuous flow processes enhance safety, improve efficiency, and reduce waste compared to traditional batch processes. numberanalytics.com Adapting the synthesis of fluorinated dithiols to flow systems could enable safer handling of reactive intermediates and improve scalability.

Eco-Friendly Reagents: A major goal is to replace hazardous chemicals with safer, recyclable, or renewable alternatives. numberanalytics.combenthamdirect.com This includes developing new, less toxic fluorinating and thiolating agents.

Table 1: Comparison of Synthetic Methodologies for Organofluorine Compounds

| Methodology | Advantages | Disadvantages | Relevance to Fluorinated Dithiols |

|---|---|---|---|

| Traditional Methods | Well-established protocols | High toxicity, corrosive reagents, significant waste numberanalytics.com | Current likely synthesis route, but with environmental drawbacks societechimiquedefrance.fr |

| Catalytic Synthesis | Reduced reagent use, lower waste, high selectivity numberanalytics.com | Catalyst cost and recovery can be challenging | High potential for efficient and selective synthesis |

| Electrochemical Synthesis | High energy efficiency, reduced chemical waste numberanalytics.com | Can have high energy requirements for certain reactions societechimiquedefrance.fr | Promising for greener synthesis pathways |

| Photochemical Synthesis | Mild reaction conditions, high selectivity numberanalytics.com | Requires specialized equipment, scalability can be an issue | Applicable for complex fluorinated structures |

| Flow Chemistry | Enhanced safety, efficiency, and scalability, minimized waste numberanalytics.com | Initial setup costs can be high | Ideal for optimizing reaction conditions and improving safety |

Investigation of Underexplored Reaction Mechanisms and Pathways

The reactivity of this compound is largely unexplored. Its structure, featuring both an electron-deficient double bond and a nucleophilic dithiol group, suggests a rich and complex reaction chemistry.

Key areas for future mechanistic studies include:

Cycloaddition Reactions: The electron-poor nature of the tetrafluoropropene moiety makes it an excellent candidate for various cycloaddition reactions. For instance, [3+2]-cycloadditions with ylides could lead to novel fluorinated heterocyclic scaffolds, a strategy already proven with related gem-difluorocyclopropenes. nih.gov

Thiol-Ene and Thiol-Yne Chemistry: The dithiol group can readily participate in "click" reactions, such as thiol-ene additions. nih.gov Investigating the intra- and intermolecular reactivity of the dithiol with the fluorinated alkene could lead to new polymerization pathways or the synthesis of complex cyclic and polycyclic organosulfur compounds.

Gem-Dithiol Reactivity: Free gem-dithiols are known precursors for reactive sulfur species (RSS), such as hydrogen sulfide (B99878) (H₂S). nih.gov Research could explore the potential of this compound to act as a controlled donor of RSS, with the fluorine substitution potentially modulating its release properties. The conversion of the dithiol to a dithiirane (B14625396) intermediate is another possible pathway, creating a potent sulfur transfer agent. nih.gov

Computational Modeling: Quantum chemical calculations are essential for understanding the electronic structure and predicting the reactivity of fluorinated molecules. acs.orgnih.govemerginginvestigators.org Computational studies can elucidate reaction mechanisms, predict the stability of intermediates and transition states, and guide experimental design for reactions involving this compound. For example, studies on the combustion of the parent compound, 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf), have provided detailed kinetic models of its reaction pathways with various radicals. nih.gov

Rational Design of Novel Fluorinated Dithiol-Based Ligands and Materials

The combination of fluorine atoms and sulfur donor atoms in this compound makes it a highly attractive building block for advanced materials and ligands.

Future research directions in this area are:

Coordination Chemistry: Fluorinated ligands can significantly alter the properties of metal complexes, often increasing their thermal and oxidative stability and modifying their reactivity. rsc.orgnsf.gov The dithiol group is an excellent chelator for a wide range of metal ions. itn.ptwikipedia.org Complexes of this compound could find applications in catalysis or as precursors for advanced materials. The strong electron-withdrawing effect of the fluoroalkyl group is expected to influence the electronic properties of the resulting metal complexes. rsc.orgfu-berlin.de

Polymer Synthesis: Fluorinated polymers are known for their unique properties, including high thermal stability and hydrophobicity. researchgate.netornl.gov The bifunctional nature of this compound makes it a prime candidate for step-growth polymerization. Reactions like the para-fluoro-thiol reaction or thiol-bromo click reactions have been used to create fluorinated polymers from dithiol building blocks. researchgate.net Thiol-ene based polymerization is another versatile route to creating polymers with tunable properties for applications such as microfluidics. nih.govacs.org

Self-Assembled Monolayers (SAMs): Thiols are widely used to form SAMs on metal surfaces, particularly gold. The fluorinated tail of this molecule could be used to create highly hydrophobic and chemically resistant surfaces. Investigating the packing and orientation of these molecules on surfaces could lead to new functional coatings.

Table 2: Potential Properties of Materials Derived from this compound

| Material Type | Key Functional Groups Utilized | Potential Properties | Example Application Area |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | Dithiol | Tunable porosity, catalytic activity, high stability nsf.gov | Gas storage, catalysis |

| Coordination Polymers | Dithiol, Fluorine | Enhanced thermal/oxidative stability, unique electronic properties rsc.org | Molecular conductors, sensors |

| Fluorinated Polymers | Dithiol, Alkene | High hydrophobicity, chemical resistance, thermal stability researchgate.netornl.gov | Advanced coatings, membranes |

| Self-Assembled Monolayers | Dithiol | Low surface energy, chemical inertness | Anti-fouling surfaces, electronics |

Interdisciplinary Applications Beyond Conventional Organic and Polymer Chemistry

The unique structural motifs of this compound open doors to applications in fields that bridge chemistry, biology, and materials science.

Emerging interdisciplinary applications include:

Medicinal Chemistry: The introduction of fluorine is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. emerginginvestigators.orgnih.govnih.gov Fluorinated ligands are being explored in the design of metallodrugs for cancer treatment, where they can tune the redox properties of the metal center. nih.gov The dithiol moiety is a known feature in chelating agents used to treat heavy metal poisoning. wikipedia.org This dual functionality could be exploited in the design of novel therapeutic or diagnostic agents.

Agrochemicals: Many modern pesticides and herbicides are organofluorine compounds, as fluorine can enhance their biological activity. benthamdirect.com The unique reactivity of the dithiol group could be used to develop novel pro-pesticides that release the active agent under specific conditions.

Peptide and Protein Chemistry: The fluorine-thiol displacement reaction is emerging as a platform for peptide stapling—a method to lock peptides into their bioactive conformations, which can improve their stability and cell permeability. springernature.com While not a direct application of the title compound, the fundamental reactivity is highly relevant and suggests that fluorinated alkenes could be developed as novel bioconjugation reagents.

Materials for Life Sciences: Thiol-ene based polymers are gaining traction as versatile materials for fabricating microfluidic devices and lab-on-a-chip systems due to their biocompatibility and ease of functionalization. nih.gov Polymers derived from this compound could offer superior solvent resistance and tunable surface properties for advanced biological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.